molecular formula C18H18N2OS B2693034 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 478042-00-1

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

Cat. No.: B2693034
CAS No.: 478042-00-1
M. Wt: 310.42
InChI Key: VEWDYHAEZOYWLC-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a complex organic compound characterized by its unique molecular structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_2{1- {2,7-dimethylimidazo [1,2-a]pyridin-3-yl}-2- (4-methylphenyl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions[_{{{CITATION{{{2{1- {2,7-dimethylimidazo [1,2-a]pyridin-3-yl}-2- (4-methylphenyl ...{{{CITATION{{{_2{1- {2,7-dimethylimidazo [1,2-a]pyridin-3-yl}-2- (4-methylphenyl ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{1- {2,7-dimethylimidazo [1,2-a]pyridin-3-yl}-2- (4-methylphenyl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

[_{{{CITATION{{{_2{1- {2,7-dimethylimidazo [1,2-a]pyridin-3-yl}-2- (4-methylphenyl ....

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases related to its biological targets.

  • Industry: Its unique properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfanyl group and the imidazo[1,2-a]pyridine core are likely to play key roles in its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds within the imidazo[1,2-a]pyridine family, such as 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanol and 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone. While these compounds share structural similarities, the presence of the sulfanyl group in 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone gives it unique chemical and biological properties.

List of Similar Compounds

  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanol

  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-4-6-15(7-5-12)22-11-16(21)18-14(3)19-17-10-13(2)8-9-20(17)18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDYHAEZOYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=C(N=C3N2C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322419
Record name 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-00-1
Record name 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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